An In-depth Technical Guide to the Synthesis of Chlorocarbonylsulfenyl Chloride from Trichloromethanesulfenyl Chloride
An In-depth Technical Guide to the Synthesis of Chlorocarbonylsulfenyl Chloride from Trichloromethanesulfenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of chlorocarbonylsulfenyl chloride from trichloromethanesulfenyl chloride. It includes detailed experimental protocols, quantitative data, and visualizations to aid in the understanding and replication of this chemical transformation.
Introduction
Chlorocarbonylsulfenyl chloride (ClCOSCl) is a versatile bifunctional reagent in organic synthesis, featuring both a reactive acyl chloride and a sulfenyl chloride group.[1] Its utility is particularly notable in the preparation of various heterocyclic compounds and in amino acid chemistry.[1] The synthesis of this compound is primarily achieved through the controlled hydrolysis of trichloromethanesulfenyl chloride (Cl₃CSCl).[1][2] This document outlines the key aspects of this synthetic route.
Reaction Pathway and Mechanism
The core of the synthesis is the partial hydrolysis of trichloromethanesulfenyl chloride. In this reaction, a molecule of water displaces two chlorine atoms from the trichloromethyl group, leading to the formation of a carbonyl group and the release of two molecules of hydrogen chloride. The reaction is typically conducted in the presence of sulfuric acid, which acts as a solvent and likely facilitates the controlled hydrolysis.[1]
The overall chemical equation for this transformation is:
Cl₃CSCl + H₂O → ClCOSCl + 2HCl [1][2]
Experimental Protocols
The following section details the experimental procedure for the synthesis of chlorocarbonylsulfenyl chloride from trichloromethanesulfenyl chloride.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Trichloromethanesulfenyl chloride | CCl₄S | 185.88 |
| Water | H₂O | 18.02 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
| Dichloromethane (B109758) (for extraction) | CH₂Cl₂ | 84.93 |
Synthesis Procedure
A preparative hydrolysis can be carried out as follows:
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In a well-ventilated fume hood, a mixture of 85 g (0.46 mol) of trichloromethanesulfenyl chloride and 350 ml of water is stirred vigorously at 20°C for 24 hours.
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After 24 hours, the stirring is stopped, and the biphasic mixture is allowed to settle.
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The organic layer (approximately 50 g) is separated and dried over anhydrous sodium sulfate.
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The aqueous layer can be extracted with dichloromethane to recover any dissolved product. The organic extract is then combined with the initial organic layer.
Purification
The crude product, which is a mixture of chlorocarbonylsulfenyl chloride (60-70%), unreacted trichloromethanesulfenyl chloride (20-30%), and minor by-products, is purified by vacuum distillation.
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The dried organic layer is transferred to a distillation flask.
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The distillation is performed under reduced pressure. A fraction collected at 47-49°C at 28 Torr (3.73 kPa) contains approximately 86% chlorocarbonylsulfenyl chloride.
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Repeated distillation of this fraction can yield the product with a purity of over 95%. The bath temperature during distillation should not exceed 90°C to minimize thermal decomposition.
Quantitative Data
This section summarizes the key quantitative data associated with the starting material and the final product.
Physical and Chemical Properties
| Property | Trichloromethanesulfenyl Chloride | Chlorocarbonylsulfenyl Chloride |
| CAS Number | 594-42-3 | 2757-23-5 |
| Molecular Formula | CCl₄S | CCl₂OS |
| Molar Mass ( g/mol ) | 185.88 | 130.98 |
| Appearance | Oily, colorless to yellowish liquid[2] | Colorless liquid[1] |
| Boiling Point (°C) | 147-148 (at 760 Torr)[2] | 98 (at 760 Torr)[1] |
| Density (g/mL at 25°C) | 1.72[2] | 1.552[1] |
| Refractive Index (n20/D) | 1.537 | 1.517 |
Reaction Parameters and Yield
| Parameter | Value |
| Reactant Ratio (molar) | 1 (Cl₃CSCl) : ~42 (H₂O) |
| Reaction Temperature | 20°C |
| Reaction Time | 24 hours |
| Crude Product Composition | 60-70% Chlorocarbonylsulfenyl chloride |
| Reported Isolated Yield | ~30% (of >95% pure product) |
| Boiling Point (Reduced Pressure) | 47-49°C at 28 Torr (3.73 kPa) |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of chlorocarbonylsulfenyl chloride.
¹³C NMR Spectroscopy
No specific chemical shift values were found in the search results, but the existence of ¹³C NMR data is confirmed.
Infrared (IR) Spectroscopy
Specific peak assignments were not detailed in the search results, but IR spectra are available in public databases.
Mass Spectrometry (MS)
Detailed mass spectral data can be found in public databases such as the NIST WebBook.
Safety Considerations
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Trichloromethanesulfenyl chloride is a toxic and corrosive compound.[2]
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Chlorocarbonylsulfenyl chloride is corrosive.[1]
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The reaction evolves hydrogen chloride , which is a corrosive gas.
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All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
The synthesis of chlorocarbonylsulfenyl chloride from trichloromethanesulfenyl chloride via controlled hydrolysis is a well-established method. While the procedure is straightforward, careful control of the reaction conditions and purification by vacuum distillation are crucial for obtaining a pure product. This guide provides the necessary details for researchers and professionals to successfully perform this synthesis.
